5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVLWMFMWEOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core, followed by bromination and carboxylation steps .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Functional Group Reactivity
2.1 Substitution Reactions
The bromine atom undergoes nucleophilic substitution with boronic acids under Suzuki coupling conditions, allowing the introduction of aryl or heteroaryl groups .
2.2 Coupling Reactions
-
Amide Formation : Carboxylic acid groups react with amines via standard coupling protocols (e.g., EDC/HOBt) to form amide derivatives .
-
Suzuki Coupling : Bromine substitution enables the attachment of aryl groups, enhancing structural diversity .
2.3 Oxidation/Reduction
The carboxylic acid group can be reduced to alcohols or oxidized to carboxylate salts using agents like lithium aluminum hydride or potassium permanganate.
Key Reaction Mechanisms
3.1 Cyclization Mechanism
The reaction involves nucleophilic attack by the amino group on a carbonyl carbon, followed by oxidative dehydrogenation and ring closure to form the imidazo-pyridine core .
3.2 Oxidation Process
Aldehydes generated via the Vilsmeier–Haack reaction undergo sequential oxidation (e.g., AgNO₃) to carboxylic acids, a key step in functionalizing the compound .
Comparison of Reaction Conditions
Structural and Reactivity Insights
The bromine atom’s electron-withdrawing nature enhances the compound’s reactivity in substitution reactions, while the carboxylic acid group facilitates hydrogen bonding in biological interactions . Structural modifications (e.g., Suzuki coupling) improve physicochemical properties, such as permeability, for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Inhibition of GSK-3β
One of the primary applications of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is its role as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in numerous cellular processes, including metabolism and cell differentiation. Studies have shown that this compound exhibits significant binding affinity to GSK-3β, making it a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC₅₀ values for COX inhibition suggest that it can effectively reduce inflammation in vitro .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:
- Substitution Reactions : The bromine atom at the 3-position can undergo nucleophilic substitution reactions with different nucleophiles.
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex fused ring systems.
- Oxidation and Reduction Reactions : The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt .
Material Science
Due to its unique structure, this compound is being explored in the field of material science for the development of novel materials with specific electronic or optical properties. Its ability to form derivatives with tailored functionalities makes it a valuable compound for creating advanced materials .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX enzyme inhibition |
Case Studies
Case Study 1: GSK-3β Inhibition
A study detailed the design and synthesis of novel imidazo[1,5-a]pyridine derivatives, including this compound. These derivatives showed improved GSK-3β inhibition compared to previous compounds. The structure-based approach confirmed binding interactions through high-resolution co-crystal structures .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, participating in various biochemical pathways and exerting its effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid Derivatives
- Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 885271-54-5) shares a similar structure but replaces bromine with chlorine. The chloro derivative exhibits lower molecular weight (224.64 g/mol vs. However, bromine’s stronger electron-withdrawing effect may improve electrophilic substitution reactivity in the 5-bromo compound .
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS: 1427405-61-5)
- Positional isomerism significantly alters properties. The 6-bromo derivative has a molecular weight of 241.04 g/mol (identical to the 5-bromo isomer) but distinct electronic effects due to bromine’s placement. This affects intermolecular interactions in applications like fluorescent probes, where substituent positioning influences emission spectra and membrane intercalation efficiency .
Ester Derivatives
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1330766-11-4)
- The ethyl ester derivative (similarity score: 0.89) replaces the carboxylic acid with an ester group, improving lipophilicity for membrane permeability. This modification is critical in prodrug design, where esterases hydrolyze the ester in vivo to release the active carboxylic acid .
Methyl and Ethyl Imidazo[1,5-a]pyridine-1-carboxylates
- Non-halogenated esters (e.g., CAS: 1039356-98-3, 119448-87-2) lack bromine’s electronic effects, reducing their utility in reactions requiring halogen-directed coupling (e.g., Suzuki-Miyaura). However, they serve as precursors for synthesizing brominated analogues via halogenation .
Functional Group Variations
5-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde (CAS: 1784332-45-1)
- Replacing the carboxylic acid with a formyl group (molecular weight: 225.04 g/mol) shifts reactivity toward nucleophilic additions (e.g., hydrazone formation). The aldehyde’s lower acidity (predicted pKa ≈ 2.35) compared to the carboxylic acid (pKa ≈ 4–5) impacts solubility and hydrogen-bonding interactions .
Imidazo[1,5-a]pyridine-1-carboxylic Acid (CAS: 138891-51-7)
Comparative Data Table
Biological Activity
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 241.04 g/mol. It features a unique structure that includes a bromine atom attached to an imidazole ring fused with a pyridine ring, which contributes to its reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may act as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anti-inflammatory Properties : It has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of specific enzymes involved in inflammatory pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interactions : The compound may bind to GSK-3β, leading to modulation of its activity. Structure-based design approaches have been utilized to optimize derivatives for improved binding affinity and selectivity .
- Cellular Processes : As a probe or ligand in biological assays, it facilitates the study of enzyme interactions and cellular processes, contributing to our understanding of its pharmacological effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Inhibits GSK-3β activity |
Case Study: GSK-3β Inhibition
A study focused on the design and synthesis of novel imidazo[1,5-a]pyridine derivatives highlighted the effectiveness of this compound as a GSK-3β inhibitor. The study utilized structure-based approaches to enhance the compound's pharmacokinetic properties while maintaining potent inhibition against GSK-3β. The results indicated significant binding affinity and promising in vitro activity against cellular models associated with neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks bromine but retains similar structure | |
| 2-Aminoimidazo[1,5-a]pyridine | Contains an amino group enhancing activity | |
| 4-Bromoimidazo[1,2-a]pyridine | Similar bromination pattern |
These comparisons illustrate the diversity within the imidazo-pyridine family while emphasizing the unique characteristics and potential therapeutic applications of this compound.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) and N-heterocyclic carbene (NHC)-mediated pathways. A key route involves coupling 5-bromoimidazo[1,5-a]pyridinium salts with malonate or arylacetate esters. For example, ethyl phenylacetate reacts with 5-bromoimidazo[1,5-a]pyridinium bromide to form fused tricyclic systems through sequential enolate attack and NHC intermediacy . Reaction conditions typically require anhydrous solvents (e.g., DMF or THF), base (e.g., K₂CO₃), and temperatures of 80–100°C for 12–24 hours. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm, while the imidazo-pyridine core shows distinct aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆BrN₂O₂; MW 257.04) and isotopic patterns for bromine .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/Br ratios.
Advanced: How can contradictions in reaction mechanisms be resolved when synthesizing derivatives of this compound?
Answer:
Mechanistic ambiguities arise from the order of SNAr and NHC-mediated steps, which depend on the ester substituent. For electron-deficient esters (e.g., malonates), SNAr precedes NHC formation, whereas electron-rich arylacetates favor initial NHC generation. Kinetic studies (e.g., time-resolved NMR or DFT calculations) are recommended to map energy barriers. For example, used isotopic labeling and intermediate trapping to confirm pathway variability .
Advanced: What strategies enable regioselective functionalization of the imidazo-pyridine core?
Answer:
The bromine at the 5-position directs electrophilic substitution to the 3- or 8-positions. For cross-coupling (e.g., Suzuki-Miyaura), Pd catalysts (Pd(PPh₃)₄) and aryl boronic acids selectively replace the bromine. Alternatively, lithiation at -78°C (using LDA) followed by quenching with electrophiles (e.g., CO₂) introduces carboxyl groups at the 1-position .
Advanced: How is this compound applied in synthesizing bioactive fused heterocycles?
Answer:
The bromine and carboxylic acid groups serve as handles for constructing tricyclic systems. For instance, coupling with enolates generates mesoionic imidazo[2,1,5-cd]indolizinium-3-olates, which exhibit potential as kinase inhibitors . Derivatives like 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 175965-64-7) are intermediates in antiviral agents .
Basic: What are the stability and handling requirements for this compound?
Answer:
The carboxylic acid group necessitates storage under inert conditions (argon, -20°C) to prevent decarboxylation. Moisture-sensitive bromine requires desiccated environments. Safety protocols include PPE (gloves, goggles) and fume hood use. Waste must be neutralized with aqueous NaHCO₃ before disposal .
Advanced: What computational tools aid in predicting reactivity or designing derivatives?
Answer:
DFT calculations (e.g., Gaussian09) model transition states for SNAr and NHC pathways, while molecular docking (AutoDock Vina) screens derivative libraries against targets like PARP-1 or EGFR. QSAR studies correlate substituent effects (Hammett σ values) with bioactivity .
Basic: How can researchers validate synthetic intermediates during multi-step routes?
Answer:
Use HPLC-MS to track intermediates. For example, isolated the tricyclic product (imidazo[2,1,5-cd]indolizinium-3-olate) with >90% purity via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Retention times and UV-Vis spectra (λmax ~270 nm) confirm structural integrity .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
Key issues include:
- Exothermic reactions : Controlled addition of reagents and jacketed reactors mitigate thermal runaway.
- Low solubility : Polar aprotic solvents (DMSO) or sonication improve dissolution.
- Byproduct formation : Design of Experiments (DoE) optimizes stoichiometry and reaction time .
Advanced: How does the bromine substituent influence pharmacological activity in derivatives?
Answer:
Bromine enhances lipophilicity (logP +0.5) and binding to hydrophobic enzyme pockets. In triazolo-pyridine analogs, bromine at the 5-position increases IC₅₀ values against SARS-CoV-2 Mpro by 3-fold compared to chloro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
